

Application Notes and Protocols: ASP5878

Stability and Storage

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Compound of Interest

Compound Name: ASP5878

Cat. No.: B605635

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4, with potential antineoplastic activity.[1][2][3][4] By inhibiting FGFR-mediated signal transduction pathways, **ASP5878** has been shown to suppress the proliferation of tumor cells with FGFR aberrations.[4][5] Proper handling and storage of **ASP5878** are crucial to ensure its stability and efficacy in research and development applications. These application notes provide detailed information on the recommended storage conditions for **ASP5878** and protocols for assessing its stability.

Chemical Information

Property	Value
Chemical Name	4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]-2-pyrimidinyl]amino]-1H-pyrazole-1-ethanol
CAS Number	1453208-66-6
Molecular Formula	C ₁₈ H ₁₉ F ₂ N ₅ O ₄
Molecular Weight	407.4 g/mol

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of **ASP5878**. The following tables summarize the recommended storage conditions for the solid compound and solutions.

Table 1: Storage of Solid **ASP5878**

Storage Temperature	Duration	Notes
-20°C	≥ 4 years[6]	Recommended for long-term storage.
4°C	2 years[1]	Suitable for intermediate-term storage.
Room Temperature	Shipped under ambient temperature. Stable for a few weeks during ordinary shipping.[6]	For short-term storage only.

Table 2: Storage of **ASP5878** Stock Solutions

Solvent	Storage Temperature	Duration	Notes
DMSO	-80°C	2 years[1]	Recommended for long-term storage of stock solutions.
DMSO	-20°C	1 year[1]	Suitable for short to intermediate-term storage.

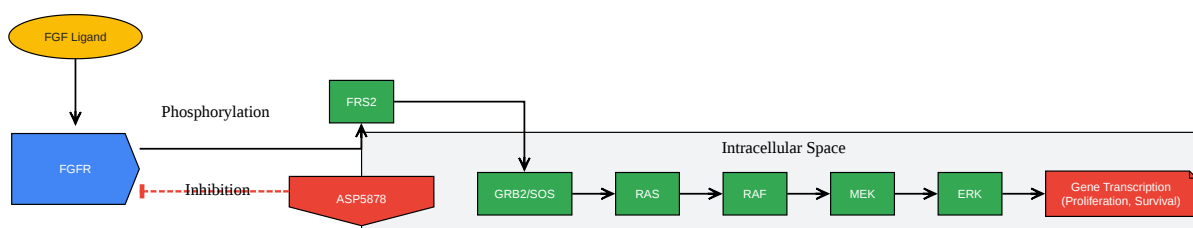
Important Considerations:

- Hygroscopicity of DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may impact the solubility and stability of **ASP5878**. It is highly recommended to use freshly opened, high-purity DMSO for the preparation of stock solutions.[1]

- Freeze-Thaw Cycles: To avoid degradation, it is recommended to aliquot stock solutions into single-use volumes to prevent repeated freeze-thaw cycles.^[1]

Signaling Pathway of FGFR Inhibition by ASP5878

ASP5878 exerts its therapeutic effect by inhibiting the FGFR signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by **ASP5878**.



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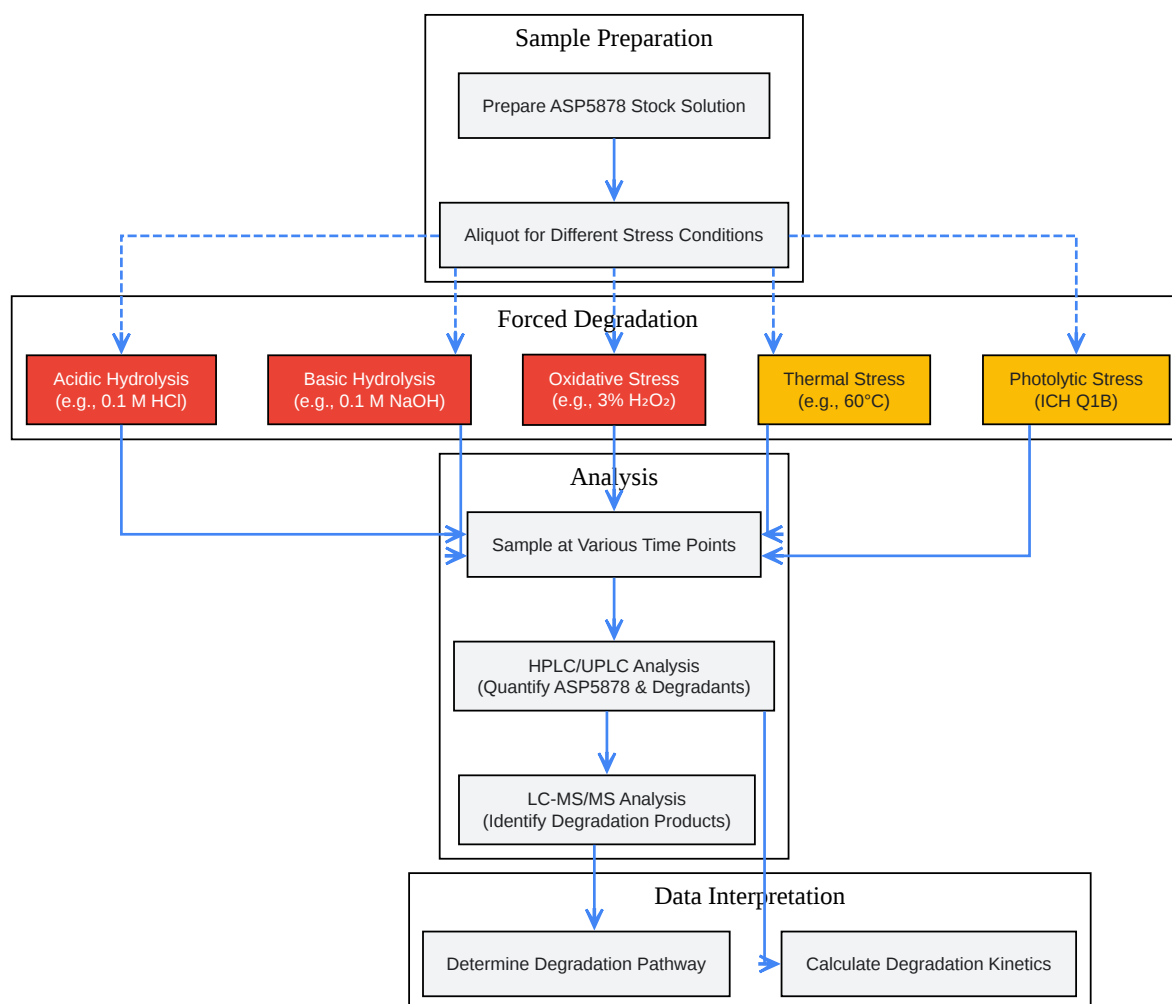
FGFR Signaling Pathway Inhibition by **ASP5878**

Experimental Protocols for Stability Assessment

The following are proposed protocols for assessing the stability of **ASP5878** under various stress conditions. These are general methodologies that should be adapted based on the specific analytical instrumentation and capabilities of the research laboratory.

Experimental Workflow for Stability Testing

The diagram below outlines a typical workflow for conducting forced degradation studies of **ASP5878**.



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Workflow for **ASP5878** Forced Degradation Studies

Protocol 1: Preparation of ASP5878 Stock Solution for Stability Studies

- Materials:
 - **ASP5878** powder
 - Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
 - Calibrated analytical balance
 - Volumetric flasks
 - Pipettes
- Procedure:
 1. Accurately weigh the desired amount of **ASP5878** powder.
 2. Dissolve the powder in a minimal amount of fresh DMSO in a volumetric flask.
 3. Once fully dissolved, bring the solution to the final volume with DMSO.
 4. Mix thoroughly to ensure a homogenous solution.
 5. This stock solution can then be used for subsequent dilutions in the forced degradation studies.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.^[7]

a) Acidic and Basic Hydrolysis:

- Prepare solutions of **ASP5878** in 0.1 M HCl and 0.1 M NaOH.
- Incubate the solutions at a controlled temperature (e.g., 60°C).

- Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the aliquots before analysis.
- Analyze the samples by a stability-indicating HPLC method.

b) Oxidative Degradation:

- Prepare a solution of **ASP5878** in a solution of 3% hydrogen peroxide.
- Incubate the solution at room temperature.
- Withdraw aliquots at specified time intervals.
- Analyze the samples by HPLC.

c) Thermal Degradation:

- Place solid **ASP5878** powder in a controlled temperature oven (e.g., 60°C).
- Prepare solutions of **ASP5878** in a suitable solvent and incubate at an elevated temperature.
- Sample the solid and solutions at various time points.
- Analyze the samples to assess degradation.

d) Photostability:

- Expose solid **ASP5878** and solutions of the compound to light conditions as specified in the ICH Q1B guideline.
- A control sample should be protected from light.
- Analyze the exposed and control samples to determine the extent of photodegradation.

Protocol 3: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is required to separate and quantify **ASP5878** from its potential degradation products.

- Instrumentation:
 - HPLC or UPLC system with a UV or PDA detector.
 - C18 analytical column.
- Mobile Phase:
 - A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The exact composition and gradient should be optimized to achieve good separation.
- Analysis:
 - Inject the samples from the forced degradation studies.
 - Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (**ASP5878**).
 - The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

While detailed public data on the stability of **ASP5878** is limited, the provided storage recommendations from suppliers offer guidance for maintaining its integrity. The experimental protocols outlined here provide a framework for researchers to conduct their own stability assessments, which are crucial for ensuring the reliability of experimental results and for the development of stable pharmaceutical formulations. It is recommended that researchers perform their own stability studies under their specific experimental conditions.

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